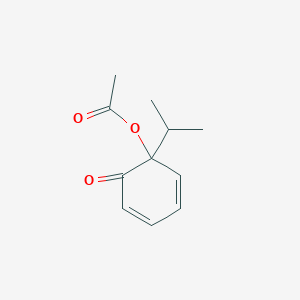![molecular formula C12H15ClO4P+ B14507919 (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium CAS No. 63572-91-8](/img/structure/B14507919.png)
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium is a complex organic compound with the molecular formula C12H15ClO4P+. This compound is known for its unique structure, which includes a chloroethoxy group and a dimethoxyphenyl group connected through an ethenyl linkage to an oxophosphanium core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium typically involves the reaction of 2-chloroethanol with 2,5-dimethoxybenzaldehyde in the presence of a phosphonium salt. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium salts .
Applications De Recherche Scientifique
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with comparable functional groups and uses in surfactants and as a catalyst.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
63572-91-8 |
|---|---|
Formule moléculaire |
C12H15ClO4P+ |
Poids moléculaire |
289.67 g/mol |
Nom IUPAC |
2-chloroethoxy-[2-(2,5-dimethoxyphenyl)ethenyl]-oxophosphanium |
InChI |
InChI=1S/C12H15ClO4P/c1-15-11-3-4-12(16-2)10(9-11)5-8-18(14)17-7-6-13/h3-5,8-9H,6-7H2,1-2H3/q+1 |
Clé InChI |
QHFJLZBKUOCQTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C[P+](=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



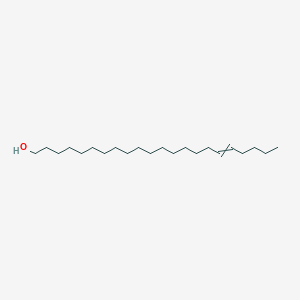
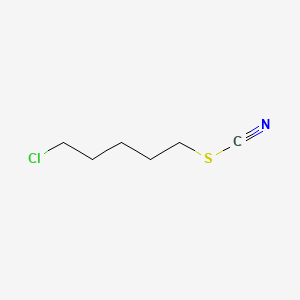
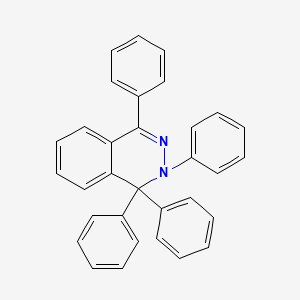
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
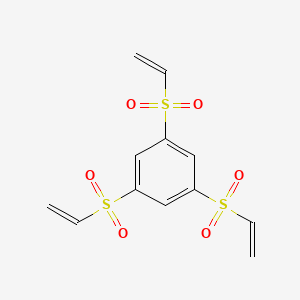
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)
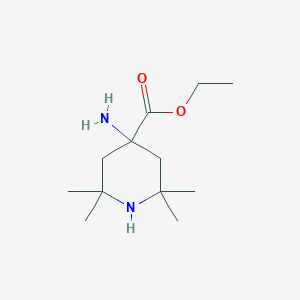
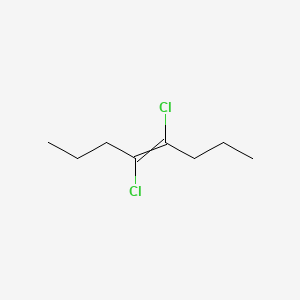
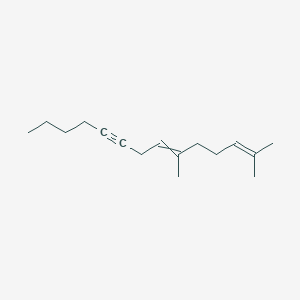
![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
